molecular formula C11H14O2 B1315697 4-tert-Butyl-2-hydroxybenzaldehyde CAS No. 66232-34-6

4-tert-Butyl-2-hydroxybenzaldehyde

Cat. No. B1315697
CAS RN: 66232-34-6
M. Wt: 178.23 g/mol
InChI Key: UYRSLWPKZKASRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07834062B2

Procedure details

To a solution of 1.5 g (6.9 mmol) of the product of Example 1 in 15 mL of HOAc-H2O (11:3) was added 1.17 g (8.3 mmol) of hexamethylenetetramine dissolved in 3 mL water. The reaction mixture was magnetically stirred and heated at 130° C. for 3 h at which point 13.5 mL of a 2:1 solution of conc. hydrochloric acid and water was added. The reaction mixture was heated for an additional 10 min at 130° C., then cooled to room temperature and the acetic acid was removed on a rotary evaporator. The residue was partitioned between EtOAc and water, then extracted and the organic layers were combined and dried (Na2SO4). The filtrate was passed through a layer of Celite filter aid mixed with silica gel to remove polar impurities, then evaporated. The residual oil was dried in vacuo and subsequently used in the next step without further purification.
Name
product
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.N[CH2:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]([CH3:13])([CH3:12])[CH3:11])=[CH:6][C:5]=1[OH:14].C1N2CN3CN(C2)CN1C3.Cl.[OH:26]C(C)=O.O>O>[C:10]([C:7]1[CH:8]=[CH:9][C:4]([CH:3]=[O:26])=[C:5]([OH:14])[CH:6]=1)([CH3:13])([CH3:12])[CH3:11] |f:0.1,4.5|

Inputs

Step One
Name
product
Quantity
1.5 g
Type
reactant
Smiles
Cl.NCC1=C(C=C(C=C1)C(C)(C)C)O
Name
Quantity
1.17 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
15 mL
Type
reactant
Smiles
OC(=O)C.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was magnetically stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated for an additional 10 min at 130° C.
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the acetic acid was removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between EtOAc and water
EXTRACTION
Type
EXTRACTION
Details
extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filter aid
ADDITION
Type
ADDITION
Details
mixed with silica gel
CUSTOM
Type
CUSTOM
Details
to remove polar impurities
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residual oil was dried in vacuo
CUSTOM
Type
CUSTOM
Details
subsequently used in the next step without further purification

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1=CC(=C(C=O)C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.